molecular formula C15H16N2O4 B2623284 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 884840-01-1

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2623284
CAS No.: 884840-01-1
M. Wt: 288.303
InChI Key: AQFIVCPGOVLAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyridine ring and a spirocyclic dioxaspiro undecane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of pyridine-2-amine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a base to facilitate the formation of the methylene bridge between the pyridine and the spirocyclic core. Common solvents used in this synthesis include dichloromethane and ethanol, with reaction temperatures maintained between 25°C to 80°C depending on the specific reagents and desired yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Uniqueness

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its combination of a pyridine ring with a spirocyclic dioxaspiro undecane core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(pyridin-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-11(10-17-12-6-2-5-9-16-12)14(19)21-15(20-13)7-3-1-4-8-15/h2,5-6,9-10H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFIVCPGOVLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=N3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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